cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate
CAS No.:
Cat. No.: VC13425004
Molecular Formula: C6H16ClNO2
Molecular Weight: 169.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16ClNO2 |
|---|---|
| Molecular Weight | 169.65 g/mol |
| IUPAC Name | [(1R,2S)-2-aminocyclopentyl]methanol;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH.H2O/c7-6-3-1-2-5(6)4-8;;/h5-6,8H,1-4,7H2;1H;1H2/t5-,6-;;/m0../s1 |
| Standard InChI Key | VLVMVKWCCMYWAU-USPAICOZSA-N |
| Isomeric SMILES | C1C[C@H]([C@H](C1)N)CO.O.Cl |
| SMILES | C1CC(C(C1)N)CO.O.Cl |
| Canonical SMILES | C1CC(C(C1)N)CO.O.Cl |
Introduction
Structural and Stereochemical Characteristics
The molecular formula of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is C₆H₁₆ClNO₂, with a molecular weight of 169.65 g/mol. The IUPAC name, [(1R,2S)-2-aminocyclopentyl]methanol; hydrate; hydrochloride, reflects its absolute stereochemistry. The cyclopentane ring adopts a puckered conformation, with the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups occupying cis positions relative to the ring plane . This spatial arrangement is critical for its interactions with biological targets, such as enzymes or receptors, where stereoselectivity governs binding affinity .
Key Structural Data
The compound’s stereochemistry is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which distinguish it from its trans isomer . The InChIKey (VLVMVKWCCMYWAU-USPAICOZSA-N) and SMILES (C1CC(C(C1)N)CO.O.Cl) provide unambiguous identifiers for database searches .
Synthesis and Optimization
The synthesis of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate involves multi-step organic reactions focused on constructing the cyclopentane backbone and introducing functional groups with stereochemical control.
Ring Formation and Functionalization
Cyclopentane derivatives are typically synthesized via cyclization reactions or ring-closing metathesis. In one approach, a cyclopentene intermediate is hydrogenated to form the saturated ring, followed by epoxidation and aminolysis to introduce the amino group . Alternatively, Sharpless asymmetric dihydroxylation or enzymatic resolution ensures enantiomeric purity .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized as a monohydrate to improve stability . Reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid racemization.
Representative Synthetic Pathway
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Cyclopentene precursor synthesis: Starting from norbornene derivatives .
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination .
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Hydroxymethylation: Oxidation of a methyl group or reduction of a carbonyl .
Physicochemical Properties
Solubility and Stability
The compound is hygroscopic and soluble in polar solvents (water, methanol, DMSO) but insoluble in nonpolar solvents . The monohydrate form stabilizes the crystal lattice, reducing decomposition under ambient conditions.
Spectroscopic Data
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¹H NMR (200 MHz, D₂O): δ 1.45–1.78 (m, cyclopentane CH₂), 2.95 (t, J = 6.5 Hz, NH₂), 3.50 (m, CH₂OH) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 2900 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C-N bend) .
| Parameter | Value | Source |
|---|---|---|
| Hazard Statements | H302, H315, H319 | |
| Precautionary Measures | Use gloves, goggles; ventilate | |
| Disposal | Incinerate per local regulations |
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor for carbocyclic nucleosides, which mimic natural nucleosides but resist enzymatic degradation . For example, it is used to synthesize antiviral agents targeting herpes simplex virus (HSV) and hepatitis B (HBV) .
Enzyme Modulation
Its structural similarity to neurotransmitters enables interactions with G-protein-coupled receptors (GPCRs) and ion channels, making it a tool for studying neurological disorders .
Peptide Mimetics
Polyhydroxylated cyclopentane β-amino acids derived from this compound form stable secondary structures in peptides, enhancing drug bioavailability .
Comparison with Trans Isomer
The trans isomer, trans-(2-Amino-cyclopentyl)-methanol hydrochloride, differs in molecular weight (151.63 g/mol) and biological activity .
Comparative Properties
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Molecular Weight | 169.65 g/mol | 151.63 g/mol |
| Solubility in Water | High | Moderate |
| Receptor Binding Affinity | Higher | Lower |
Recent Developments
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